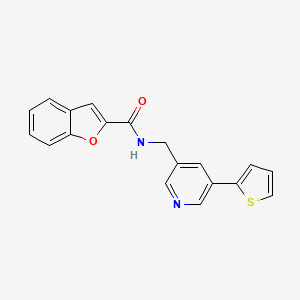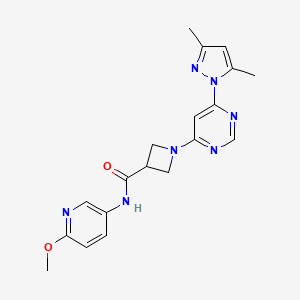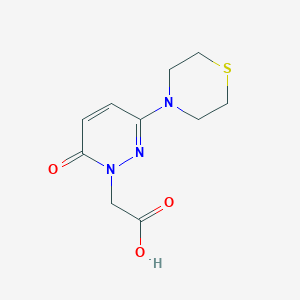
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant and has been found to exhibit effects similar to other cathinones such as MDPV, α-PVP, and α-PHP. MPHP has gained attention in recent years due to its recreational use and abuse potential. However, it has also been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. It has also been found to increase the release of these neurotransmitters, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects:
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been found to exhibit several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. Additionally, it has been found to increase heart rate and blood pressure in humans. However, the long-term effects of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one on the body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has several advantages for use in laboratory experiments. It is a potent psychostimulant and has been found to exhibit effects similar to other cathinones, making it a useful tool for studying the mechanisms of action of these compounds. Additionally, its relatively simple synthesis method and low cost make it a readily available compound for research purposes.
However, there are also limitations to the use of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one in laboratory experiments. Its abuse potential and potential for toxicity make it a risky compound to work with. Additionally, its effects on the body are not fully understood, making it difficult to interpret the results of experiments involving 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one.
Orientations Futures
There are several future directions for research involving 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. One area of interest is its potential therapeutic applications. Further studies are needed to determine the efficacy and safety of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one in the treatment of various neurological and psychiatric disorders.
Another area of interest is the development of new cathinone compounds with improved therapeutic potential and reduced abuse potential. 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one and other cathinones have been found to exhibit potent psychostimulant effects and have a high potential for abuse. Developing new compounds with reduced abuse potential could lead to safer and more effective treatments for various disorders.
Conclusion:
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic cathinone that has gained attention in recent years due to its recreational use and abuse potential. However, it has also been studied for its potential therapeutic applications. It exhibits effects similar to other cathinones and has a relatively simple synthesis method, making it a useful tool for studying the mechanisms of action of these compounds. However, its potential for toxicity and abuse make it a risky compound to work with, and further research is needed to fully understand its effects on the body.
Méthodes De Synthèse
The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves the reaction of 4-methoxyphenylacetonitrile with 1-phenyl-2-(phenylsulfonyl)ethanone in the presence of lithium aluminum hydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been described in several research articles and has been found to be a relatively simple and efficient process.
Applications De Recherche Scientifique
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Additionally, it has been studied for its potential use as a cognitive enhancer and has been found to improve learning and memory in rats.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-9-7-16(8-10-18)17-11-13-21(15-17)20(22)12-14-26(23,24)19-5-3-2-4-6-19/h2-10,17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJIPSTYUOQWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)
![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)


![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)
